

# Vormatrigine: A Technical Overview of its Molecular Interactions and Preclinical Profile

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## Compound of Interest

Compound Name: Vormatrigine

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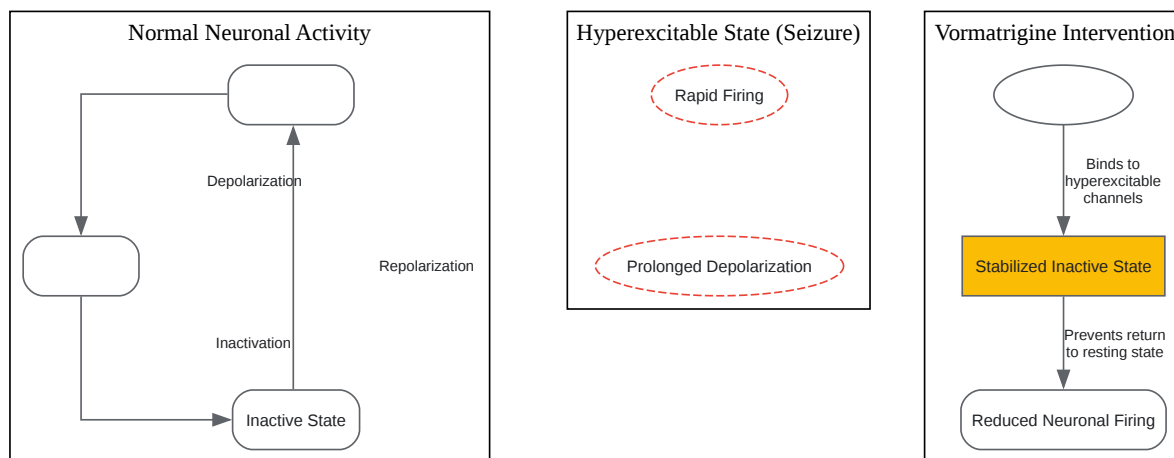
For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Vormatrigine** (PRAX-628) is a next-generation, orally active small molecule in development for the treatment of focal and generalized epilepsy.[1][2] Extensive preclinical and clinical data indicate that **Vormatrigine**'s primary mechanism of action is the selective inhibition of voltage-gated sodium channels (NaV), particularly in their hyperexcitable state.[3][4] This functional selectivity for the disease state is a key differentiator from other NaV channel inhibitors.[3][5] This technical guide synthesizes the available public information on the molecular interactions of **Vormatrigine**. Based on current data, its therapeutic effects are attributed to its activity on NaV channels, with no other molecular targets having been described.

## Mechanism of Action: Selective Inhibition of Hyperexcitable NaV Channels

**Vormatrigine** is characterized as a potent, functionally selective small molecule that targets the hyperexcitable state of sodium channels in the brain.[2] This preferential binding to overactive NaV channels is thought to be the basis for its anti-epileptic activity.[1] In vitro studies have confirmed **Vormatrigine**'s superior selectivity for disease-state NaV channel hyperexcitability.[3][5] By stabilizing the inactivated state of the NaV channel, **Vormatrigine** prevents the rapid, repetitive neuronal firing that characterizes seizures, without significantly affecting normal neuronal function.



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Figure 1: Proposed mechanism of **Vormatrigine** on NaV channels.

## Preclinical Pharmacology

**Vormatrigine** has demonstrated potent anti-seizure activity in several well-established preclinical models of epilepsy that are highly predictive of efficacy in focal onset seizures.[6]

## Quantitative Preclinical Efficacy

The following table summarizes the median effective dose (ED50) of **Vormatrigine** in various rodent seizure models.

Preclinical Model	Species	Endpoint	ED50 (mg/kg)
Maximal Electroshock Seizure (MES)	Mouse	Protection from tonic hindlimb extension	0.42[6]
Audiogenic Seizure	Mouse	Protection from tonic hindlimb extension	0.55[6]
6-Hz Psychomotor Seizure	Mouse	Protection from psychomotor seizures	1.9[6]

## Preclinical Experimental Protocols

The MES model is a widely used preclinical test to evaluate the efficacy of anti-seizure medications against generalized tonic-clonic seizures.

- Animals: Adult male CD-1 mice.[6]
- Procedure:
  - Mice are pre-treated with either vehicle or **Vormatrigine** by oral gavage 30 minutes prior to the electrical stimulus.[6]
  - An electrical stimulus (e.g., 50 Hz, 0.8s, 50mA) is delivered via corneal or auricular electrodes to induce a seizure.[6]
  - The primary endpoint is the protection from the tonic hindlimb extension phase of the seizure.[6]
- Significance: This model is highly predictive of efficacy for drugs targeting focal onset seizures.[6]

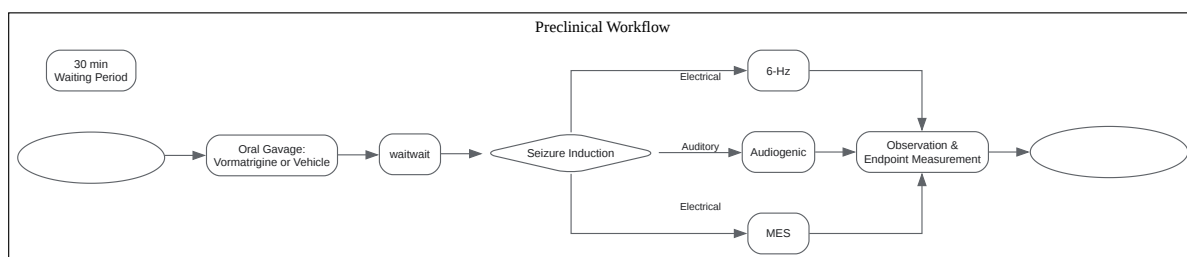
This model is used to assess seizure susceptibility and the efficacy of anti-seizure medications in response to a strong auditory stimulus.

- Animals: Juvenile DBA/2J mice.[6]
- Procedure:

- Mice are pre-treated with either vehicle or **Vormatrigine** by oral gavage 30 minutes prior to the audio stimulus.[6]
- Mice are exposed to a high-intensity sound (e.g., 110dB of white noise for 60s).[6]
- The endpoint is the prevention of tonic hindlimb extension.[6]

The 6-Hz model is considered a model of therapy-resistant partial seizures.

- Animals: Adult male CD-1 mice.[6]
- Procedure:
  - Mice are pre-treated with either vehicle or **Vormatrigine** by oral gavage 30 minutes prior to the electrical stimulus.[6]
  - A low-frequency, long-duration electrical stimulus (e.g., 6 Hz, 3s, 32mA) is delivered via corneal electrodes.[6]
  - The endpoint is the protection from psychomotor seizures, characterized by behaviors such as stun, forelimb clonus, and twitching.[6]



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Figure 2: General workflow for preclinical seizure models.

## Drug Metabolism and Interaction Profile

While not therapeutic targets, the enzymes and transporters involved in a drug's metabolism are crucial for its clinical profile. Preclinical in vitro studies were conducted to evaluate **Vormatrigine**'s potential for drug-drug interactions (DDI).[7] These studies assessed metabolism by cytochrome P450 (CYP450) and uridine diphosphate glucuronosyltransferase (UGT) enzymes, as well as interactions with major efflux and uptake transporters.[7] The key enzymes evaluated included CYP1A2, 2C19, and 3A4.[7] The results of these preclinical assessments, along with clinical DDI studies, indicate a favorable DDI profile for **Vormatrigine**, suggesting it can be used in combination with a wide range of other anti-seizure medications without the need for dose adjustments.[7]

## Clinical Development and Efficacy

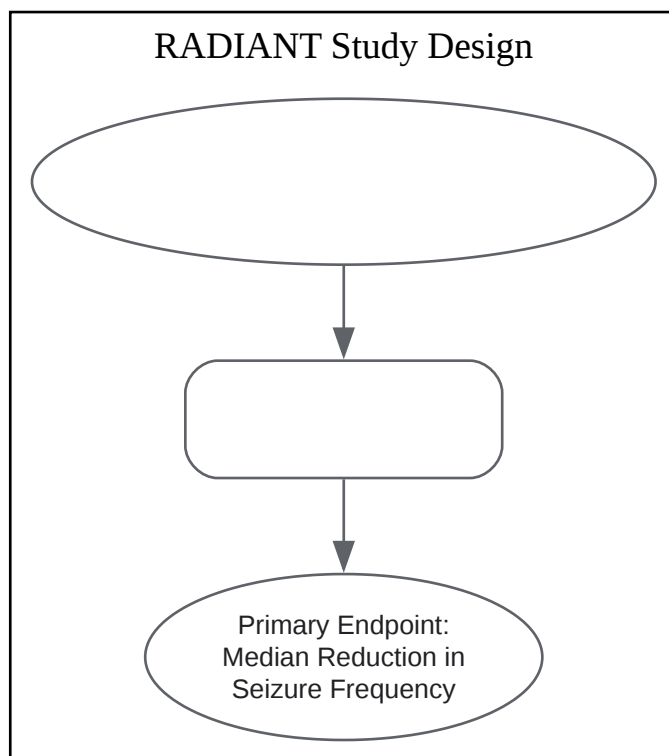
**Vormatrigine** is currently in late-stage clinical development, including Phase 3 studies (POWER1 and POWER2) for focal onset seizures.[8]

### Phase 2 RADIANT Study

The Phase 2 RADIANT study (NCT06908356) was an open-label trial that evaluated the efficacy and safety of **Vormatrigine** in patients with focal onset or primary generalized tonic-clonic seizures who were concurrently taking at least one, but no more than three, other anti-seizure medications.[8]

Parameter	Result
Treatment Duration	8 weeks[8]
Vormatrigine Dose	30 mg/day[8]
Median Reduction in Seizure Frequency	56.3%[8]
Patients with ≥50% Response in Week 1	54%[8]
Patients with 100% Seizure Reduction (last 28 days)	~22%[8]

The study concluded that **Vormatrigine** was well-tolerated.[8]



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Figure 3: Overview of the RADIANT Phase 2 study design.

## Conclusion

Based on the currently available scientific and clinical data, **Vormatrigine**'s mechanism of action is centered on its potent and selective inhibition of the hyperexcitable state of voltage-gated sodium channels. There is no public evidence to suggest that **Vormatrigine** has any other molecular targets. Its preclinical profile demonstrates significant anti-seizure efficacy in predictive models, and clinical trial results have shown a substantial reduction in seizure frequency in patients with focal onset seizures. The favorable drug-drug interaction profile further supports its potential as a valuable therapeutic option in the management of epilepsy.

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